1,4-Bis(benzo[b]thiophen-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(benzo[b]thiophen-4-yl)piperazine is an organic compound with the molecular formula C20H18N2S2 It features a piperazine ring substituted at the 1 and 4 positions with benzo[b]thiophene groups
Mechanism of Action
Target of Action
It is structurally similar to brexpiprazole , an atypical antipsychotic drug, which is a partial agonist of the dopamine receptor D2 .
Mode of Action
Based on its structural similarity to brexpiprazole , it may interact with its targets in a similar manner. Brexpiprazole acts as a partial agonist at the dopamine receptor D2, modulating the activity of this receptor .
Biochemical Pathways
It is known that the thiophene ring of brexpiprazole can undergo bioactivation by thiophene s-oxide or thiophene epoxide formation .
Pharmacokinetics
It is known that brexpiprazole is bioactivated due to the presence of a 1-(benzo[b]thiophen-4-yl)piperazine ring in its structure .
Result of Action
Based on its structural similarity to brexpiprazole , it may have similar effects, such as modulating the activity of the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(benzo[b]thiophen-4-yl)piperazine can be synthesized through a multi-step process involving the coupling of benzo[b]thiophene derivatives with piperazine. One common method involves the Buchwald-Hartwig amination reaction, where N-Boc-piperazine is coupled with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . The reaction is typically carried out in the presence of a base such as sodium tert-butoxide and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and column chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(benzo[b]thiophen-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1,4-Bis(benzo[b]thiophen-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: An antipsychotic drug with a similar piperazine core and benzo[b]thiophene substituents.
Aripiprazole: Another antipsychotic with structural similarities, including the piperazine ring.
Uniqueness
1,4-Bis(benzo[b]thiophen-4-yl)piperazine is unique due to its specific substitution pattern and the presence of two benzo[b]thiophene groups. This structural arrangement imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
1,4-bis(1-benzothiophen-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNZFZVNUDTXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.